molecular formula C14H11BrN2O2S2 B2499090 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-87-3

5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2499090
M. Wt: 383.28
InChI Key: WNFHFWVSEQNLLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves strategic cyclization, halogenation, and functionalization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with chloroacetoacetate, which could be analogous to methods used in synthesizing similar structures (Tang Li-jua, 2015). Similarly, the efficient synthesis of pyridine-carboxylic acid derivatives showcases complex halogenation and nucleophilic substitution reactions that could be relevant to the synthesis of the target compound (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Molecular Structure Analysis

The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, reveals insights into the molecular geometry and intermolecular interactions. These compounds often exhibit significant intramolecular hydrogen bonding, which could influence the electronic and physical properties of 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

Pharmacological Potential

Bromo-benzothiophene carboxamide derivatives, which include compounds structurally similar to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have demonstrated significant pharmacological properties. For instance, such derivatives have been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, a key enzyme in the parasite's fatty acid synthesis pathway. This inhibition could potentially be leveraged in the development of novel antimalarials, as demonstrated by studies showing the potency of these compounds in vitro and in vivo against Plasmodium asexual blood stages (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Chemical Synthesis and Modifications

Research has focused on the synthesis of various benzothiophene derivatives, including bromo-benzothiophene carboxamides, exploring different chemical pathways and modifications. These studies are critical for understanding the structural and chemical properties that contribute to their biological activity. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a related compound, highlights the complexity and potential of such chemical endeavors (Hirokawa, Horikawa, & Kato, 2000).

Potential in Antimicrobial and Antifungal Applications

Additionally, the research on benzothiophene derivatives has expanded into potential antimicrobial and antifungal applications. Synthesis of new compounds with benzothiophene structure has shown promising results in antifungal screening, suggesting a potential avenue for the development of new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Future Directions

The future directions of “5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide” could involve further investigation into its potential biological activities . The compound could be further optimized and tested for various therapeutic applications.

properties

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHFWVSEQNLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Citations

For This Compound
2
Citations
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
大場舞 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第 2 章 複素環カルボキサミド類縁体の構造活性相関と作用メカニズムの解析第 1 節 複素環カルボキサミド類縁体の合成と活性評価 10 第 1 項 6-フルオロベンゾチアゾールアナログの合成と活性…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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